N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide

Description

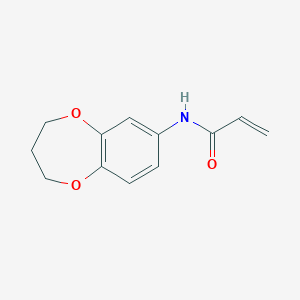

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide: is a chemical compound that belongs to the class of benzodioxepins This compound is characterized by its unique structure, which includes a benzodioxepin ring fused with a prop-2-enamide group

Properties

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-12(14)13-9-4-5-10-11(8-9)16-7-3-6-15-10/h2,4-5,8H,1,3,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGWKWCVUQGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)OCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide typically involves the cyclization of appropriate precursors to form the benzodioxepin ring, followed by the introduction of the prop-2-enamide group. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile, which is then hydrolyzed to yield the desired ketone intermediate. This ketone can be further reacted with appropriate reagents to introduce the prop-2-enamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol

- 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Comparison: N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties.

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide, with the CAS number 303129-63-7, is a compound belonging to the class of benzodioxepins. Its unique structure includes a benzodioxepin ring fused with a prop-2-enamide group, which is believed to contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various research findings.

The molecular formula of this compound is , and its molecular weight is approximately 219.24 g/mol. The compound exhibits a variety of chemical reactions including oxidation, reduction, and substitution reactions, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that this compound demonstrates significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential as an antimicrobial agent in pharmaceutical applications.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The compound showed a dose-dependent increase in radical scavenging activity with an IC50 value of approximately 25 µg/mL. This indicates that it may protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors involved in inflammatory pathways.

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX), thereby reducing inflammatory responses.

- Gene Expression Modulation : There is evidence indicating that it can modulate the expression of genes associated with oxidative stress response and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that this compound reduced inflammation in a murine model of arthritis by inhibiting COX activity and decreasing pro-inflammatory cytokines.

- Neuroprotective Effects : In vitro studies have shown that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

- Anticancer Activity : Research conducted on human cancer cell lines revealed that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3,4-Dihydro-2H-benzodioxepin) | Structure | Antimicrobial |

| 3-(3,4-Dihydrobenzodioxepin) | Structure | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.